3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of Compound A involves several steps, including the reaction of 2-methoxy-2,3-dihydro-1H-inden-2-ol with 4-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with tin and hydrochloric acid.Chemical Reactions Analysis
While specific chemical reactions involving “3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” are not mentioned in the search results, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Scientific Research Applications
Rh(III)-Catalyzed Redox-Neutral C-H Alkenylation
A study by Cui et al. (2023) explores the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through Rh(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method highlights the utility of fluorinated molecules in pharmaceuticals and agrochemicals, showcasing broad substrate compatibility, good functional group tolerance, and high regioselectivity in creating difluorinated compounds Cui et al., 2023.
Fluorine-18-Labeled Benzamide Analogues for PET Imaging
Another research by Tu et al. (2007) focuses on the development of fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This study underscores the importance of fluorinated benzamides in diagnostic imaging, providing a pathway for assessing tumor status Tu et al., 2007.
Antioxidant Properties of Benzamide Derivatives
The work by Demir et al. (2015) examines the antioxidant properties of a novel benzamide derivative, utilizing X-ray diffraction and DFT calculations. This research highlights the potential of benzamide derivatives in antioxidant applications, combining experimental and theoretical approaches for compound characterization Demir et al., 2015.
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) report on the synthesis of various fluorinated heterocycles through rhodium(III)-catalyzed coupling, emphasizing the role of fluorinated compounds in the pharmaceutical and agrochemical industries. This study illustrates the versatility of fluorinated benzamides in synthesizing structurally diverse molecules with potential industrial applications Wu et al., 2017.
Properties
IUPAC Name |
3,4-difluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO2/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-21-17(22)12-6-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYJDPPLRBWFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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